molecular formula C13H12F5N3O2S B2986794 1-(2,5-difluorophenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 1448044-35-6

1-(2,5-difluorophenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2986794
CAS No.: 1448044-35-6
M. Wt: 369.31
InChI Key: IXJDXTDWLDURET-UHFFFAOYSA-N
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Description

The compound 1-(2,5-difluorophenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a sulfonamide derivative featuring a 2,5-difluorophenyl group, a methanesulfonamide moiety, and a 3-(trifluoromethyl)pyrazole ring connected via an ethyl linker. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the difluorophenyl moiety may influence electronic properties and binding affinity.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F5N3O2S/c14-10-1-2-11(15)9(7-10)8-24(22,23)19-4-6-21-5-3-12(20-21)13(16,17)18/h1-3,5,7,19H,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJDXTDWLDURET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CS(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,5-difluorophenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a sulfonamide derivative with potential therapeutic applications. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's molecular formula is C13H13F5N2O2SC_{13}H_{13}F_5N_2O_2S, with a molecular weight of approximately 356.31 g/mol. The structure features a difluorophenyl group, a trifluoromethyl-substituted pyrazole, and a methanesulfonamide moiety.

Antiinflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of sulfonamide derivatives. Notably, compounds similar to the target compound have demonstrated selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. For example, a related compound showed excellent potency and selectivity for canine COX-2 in both in vitro and ex vivo assays, indicating potential for use in inflammatory conditions .

Antimicrobial Activity

Sulfonamide compounds are historically known for their antimicrobial properties. Research has shown that derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities have been reported to possess minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .

The biological activity of the compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. The sulfonamide group is known to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase, which is crucial for bacterial growth and replication.

Study 1: In Vivo Efficacy

In a study assessing the efficacy of a related pyrazole derivative in canine models of synovitis, the compound demonstrated significant anti-inflammatory effects. The pharmacokinetic profile showed favorable absorption and distribution characteristics following oral administration, leading to effective reduction in inflammation markers .

Study 2: Antimicrobial Testing

A series of synthesized sulfonamide derivatives were tested against common bacterial strains. The results indicated that several compounds exhibited potent antibacterial activity with MIC values ranging from 4 to 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing their potential as therapeutic agents .

Data Summary

Activity Type Compound MIC (µg/mL) Target
Antibacterial1-(2,5-difluorophenyl)-N-(...)4 - 32S. aureus, E. coli
Anti-inflammatoryRelated pyrazole derivativeED50 = 0.05 mg/kgCanine COX-2

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole-Based Sulfonamides
  • Compound 1006994-26-8 (1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide): This analogue shares a sulfonamide group linked to a pyrazole ring but incorporates a difluoromethyl group and a nitro-substituted pyrazole.
  • The absence of a sulfonamide group but presence of a sulfur atom suggests divergent binding mechanisms, though the trifluoromethyl group may confer similar stability .
Fluorinated Aromatic Systems
  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ): This compound combines a sulfonamide group with a fluorinated chromenone system. Its molecular weight (589.1 g/mol) is significantly higher than the target compound’s estimated weight (~450 g/mol), which may impact pharmacokinetics.
Trifluoromethyl-Pyrazole Derivatives
  • 1-Trifluoromethyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole (Compound 5, ) : This analogue lacks the sulfonamide group but shares the trifluoromethylpyrazole core. The pyrrole substituent introduces bulkiness, which could hinder binding compared to the target compound’s ethyl-linked sulfonamide .

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